molecular formula C₁₀H₉BrN₄S  · x HBr B1145607 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide CAS No. 1006032-17-2

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide

Cat. No.: B1145607
CAS No.: 1006032-17-2
M. Wt: 297.178091
InChI Key:
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Description

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is a chemical compound used in the synthetic preparation of guanidinothiazoles, which are known for their role as T-type calcium channel blockers. This compound has a molecular formula of C10H9BrN4S·x HBr and a molecular weight of 297.17 + x (80.91).

Preparation Methods

The synthesis of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide involves several steps. The primary synthetic route includes the reaction of 3-bromophenyl isothiocyanate with guanidine to form the thiazole ring. The reaction conditions typically involve the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of guanidinothiazoles, which are important in the study of T-type calcium channel blockers.

    Biology: The compound is used in biological studies to investigate the role of T-type calcium channels in various physiological processes.

    Medicine: Research on this compound contributes to the development of new drugs targeting T-type calcium channels, which are implicated in conditions such as epilepsy, pain, and cardiovascular diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide involves its interaction with T-type calcium channels. The compound binds to these channels and inhibits their activity, which can modulate calcium influx in cells. This inhibition affects various cellular processes, including muscle contraction, neurotransmitter release, and hormone secretion.

Comparison with Similar Compounds

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is unique due to its specific structure and its role as a T-type calcium channel blocker. Similar compounds include other guanidinothiazoles and thiazole derivatives, such as:

  • 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine
  • 1-(4-(2-Bromophenyl)thiazol-2-yl)guanidine
  • 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine

These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

IUPAC Name

2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEAZNFIAZAIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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